molecular formula C11H14FNO B3076136 4-(Cyclopentyloxy)-3-fluoroaniline CAS No. 1039868-84-2

4-(Cyclopentyloxy)-3-fluoroaniline

Cat. No. B3076136
CAS RN: 1039868-84-2
M. Wt: 195.23 g/mol
InChI Key: RKLWMVNLOMHZRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)-3-fluoroaniline, also known as 4-CPFA, is an organic compound that has been studied extensively for its potential applications in the fields of science and technology. This compound is a derivative of the aromatic compound aniline, and is characterized by its cyclopentyloxy group and its fluorine atom. 4-CPFA is known to have a wide range of medicinal and industrial applications, and its unique properties have made it a subject of much research.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in biomedical research, environmental monitoring, and food safety. Researchers design and synthesize fluorescent probes to detect specific biomolecules or molecular activities within cells through fluorescence signals . In this context, 4-(Cyclopentyloxy)-3-fluoroaniline can serve as a promising fluorescent dye. Key considerations include:

Photodynamic Therapy (PDT) Agents

The compound’s unique properties may contribute to PDT, a treatment approach that uses light-activated agents to selectively destroy cancer cells. Researchers have explored novel PDT agents, including those based on silica nanoparticles and fluorescence photosensitizers . Investigating the potential of 4-(Cyclopentyloxy)-3-fluoroaniline in PDT could yield exciting results.

properties

IUPAC Name

4-cyclopentyloxy-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLWMVNLOMHZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentyloxy)-3-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentyloxy)-3-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentyloxy)-3-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentyloxy)-3-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentyloxy)-3-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentyloxy)-3-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-(Cyclopentyloxy)-3-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.